molecular formula C14H15BrN4O2 B2947083 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2380171-95-7

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2947083
CAS No.: 2380171-95-7
M. Wt: 351.204
InChI Key: JSZBDDAMAURJSS-UHFFFAOYSA-N
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Description

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a dihydropyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine derivatives, while the pyrrolidine ring can be constructed via cyclization reactions. The final step involves coupling these intermediates with the dihydropyrimidinone core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and dihydropyrimidinone derivatives, such as:

  • 6-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one
  • 6-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

Uniqueness

The uniqueness of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one lies in its specific substitution pattern and the presence of the bromopyridine moiety, which can impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

6-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-18-9-17-13(6-14(18)20)19-5-3-10(8-19)21-12-2-4-16-7-11(12)15/h2,4,6-7,9-10H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZBDDAMAURJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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